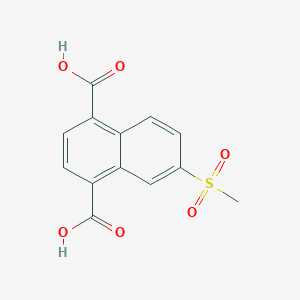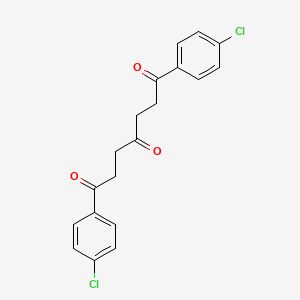
2,4-Dimethyl-1-(4-methylphenyl)pent-4-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-1-(4-methylphenyl)pent-4-en-1-one is an organic compound characterized by its unique structure, which includes a pent-4-en-1-one backbone with dimethyl and methylphenyl substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1-(4-methylphenyl)pent-4-en-1-one typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can further enhance the yield and reduce by-products.
化学反応の分析
Types of Reactions: 2,4-Dimethyl-1-(4-methylphenyl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound to its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures and pressures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2,4-Dimethyl-1-(4-methylphenyl)pent-4-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Dimethyl-1-(4-methylphenyl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, influencing biochemical pathways and eliciting various effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism.
類似化合物との比較
- 2,4-Dimethyl-1-phenylpent-4-en-1-one
- 4,4-Dimethyl-1-pentene
- 2,4-Diphenyl-4-methyl-1-pentene
Comparison: 2,4-Dimethyl-1-(4-methylphenyl)pent-4-en-1-one is unique due to its specific substituents, which confer distinct chemical and physical properties
特性
CAS番号 |
62834-90-6 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC名 |
2,4-dimethyl-1-(4-methylphenyl)pent-4-en-1-one |
InChI |
InChI=1S/C14H18O/c1-10(2)9-12(4)14(15)13-7-5-11(3)6-8-13/h5-8,12H,1,9H2,2-4H3 |
InChIキー |
UPCLPOGVEXVIPQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




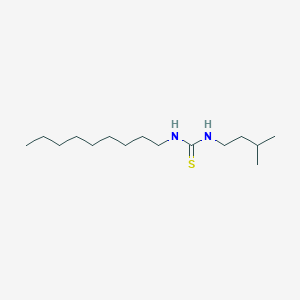
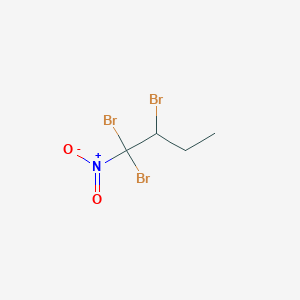
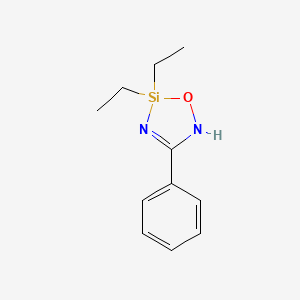
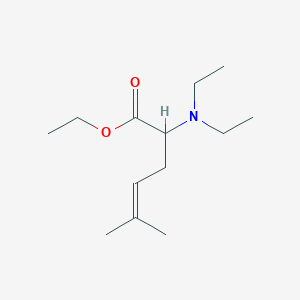
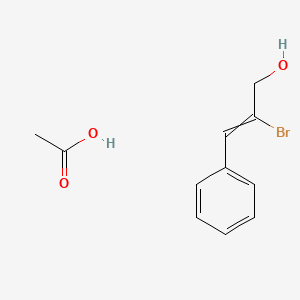
![2-[1-(tert-Butylperoxy)ethyl]naphthalene](/img/structure/B14513642.png)
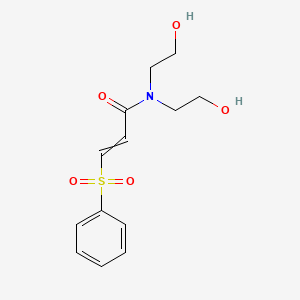
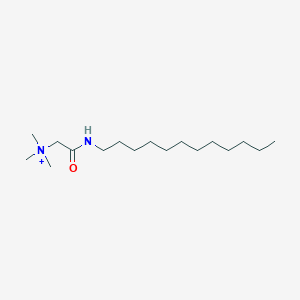
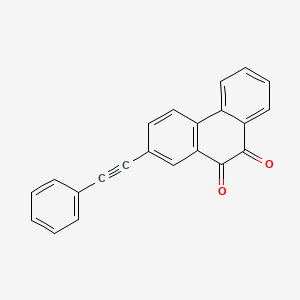
![4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid)](/img/structure/B14513665.png)
